molecular formula C10H9NO2S B126603 Benzo[b]thiophene-4-carboxylic acid, 7-amino-, methyl ester (9CI) CAS No. 157252-28-3

Benzo[b]thiophene-4-carboxylic acid, 7-amino-, methyl ester (9CI)

Cat. No.: B126603
CAS No.: 157252-28-3
M. Wt: 207.25 g/mol
InChI Key: ZGPMNCZYXBBWRL-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-4-carboxylic acid, 7-amino-, methyl ester (9CI) is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are naturally occurring heterocycles found in petroleum deposits and have significant applications in organic semiconductors, medicinal chemistry, and drug discovery . This compound is particularly interesting due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing methyl 7-aminobenzo[b]thiophene-4-carboxylate involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to aminobenzo[b]thiophenes in high yields (58-96%) and is advantageous due to its efficiency and simplicity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of microwave-assisted synthesis and the use of common reagents like methyl thioglycolate and triethylamine suggest that scaling up the reaction for industrial purposes could be feasible with appropriate optimization of reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-4-carboxylic acid, 7-amino-, methyl ester (9CI) undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines.

Mechanism of Action

The mechanism of action of methyl 7-aminobenzo[b]thiophene-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can act as an inhibitor of kinases, disrupting the phosphorylation processes essential for cell signaling and growth . The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[b]thiophene-4-carboxylic acid, 7-amino-, methyl ester (9CI) is unique due to its specific substitution pattern on the benzothiophene ring, which can influence its electronic properties and biological activity. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents.

Properties

CAS No.

157252-28-3

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

methyl 7-amino-1-benzothiophene-4-carboxylate

InChI

InChI=1S/C10H9NO2S/c1-13-10(12)7-2-3-8(11)9-6(7)4-5-14-9/h2-5H,11H2,1H3

InChI Key

ZGPMNCZYXBBWRL-UHFFFAOYSA-N

SMILES

COC(=O)C1=C2C=CSC2=C(C=C1)N

Canonical SMILES

COC(=O)C1=C2C=CSC2=C(C=C1)N

Synonyms

Benzo[b]thiophene-4-carboxylic acid, 7-amino-, methyl ester (9CI)

Origin of Product

United States

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